molecular formula C12H16N2O3 B1341732 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester CAS No. 470463-38-8

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Cat. No. B1341732
CAS RN: 470463-38-8
M. Wt: 236.27 g/mol
InChI Key: VIINVAGIQKVNOV-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester (2MPI) is a derivative of isonicotinic acid (INH) that has been studied extensively for its potential applications in scientific research. 2MPI is a structural analog of INH and contains a methyl ester group attached to a nitrogen atom. It has been used in a variety of laboratory experiments, including those involving enzyme kinetics, protein-ligand interactions, and drug binding studies. 2MPI has been found to be a useful tool for studying the structure and function of proteins and enzymes, as well as the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

Chemical Modification and Polymer Synthesis

The research into chemical modifications of polymers and the synthesis of novel biopolymer ethers and esters has highlighted the significance of specific functional groups, including esters, in determining the physical and chemical properties of the resulting materials. For example, novel xylan esters have been synthesized for potential applications in drug delivery and as antimicrobial agents, indicating the broad utility of ester functionalization in enhancing polymer functionalities for various applications (Petzold-Welcke et al., 2014).

Drug Design and Medicinal Chemistry

In the realm of drug design and medicinal chemistry, the modification of small molecules, including the esterification of compounds, is a key strategy for developing new therapeutics. For instance, jasmonic acid and its derivatives have been explored for their drug and prodrug potentials, showcasing the importance of ester derivatives in creating compounds with desirable biological activities (Ghasemi Pirbalouti et al., 2014).

Environmental Toxicology and Carcinogenicity Studies

The toxicology and carcinogenicity of compounds, including esters, are critical areas of research that inform risk assessment and regulatory policies. Studies have focused on understanding the mechanisms by which certain esters, such as dimethylarsinic acid, induce toxicity and cancer, contributing to our knowledge of environmental carcinogens and informing public health decisions (Cohen et al., 2006).

Biochemical Analysis

Biochemical Properties

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, by binding to the active site of HDACs, this compound inhibits their enzymatic activity, leading to increased acetylation of histones and altered gene expression. This can result in the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. The effects of this compound on metabolic flux and metabolite levels are important considerations for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIINVAGIQKVNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590308
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

470463-38-8
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared in quantitative yield (1.25 g, colorless syrup) from methyl 2-aminoisonicotinate hydrochloride (1.00 g, 5.30 mmol) and pivaloyl chloride by the similar manner in Step-1 of Carboxylic acid-1.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Carboxylic acid-1
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0 (± 1) mol
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reactant
Reaction Step One

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